Cas no 2171983-94-9 (2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3,3-trimethylbutanamidooxy}acetic acid)

2-{4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-N,3,3-trimethylbutanamidooxy}acetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a stable Fmoc protecting group, which facilitates selective deprotection under mild basic conditions, and a carboxyl-functionalized linker for further conjugation or solid-phase coupling. The tert-butyl-like N,3,3-trimethyl substitution enhances steric protection of the amide bond, reducing side reactions during elongation. This compound is particularly valuable for introducing modified backbones or orthogonal handles in peptide architectures. Its solubility in common polar aprotic solvents (e.g., DMF, DCM) ensures compatibility with standard SPPS protocols. The product is characterized by HPLC and mass spectrometry to guarantee >95% purity for demanding synthetic applications.
2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3,3-trimethylbutanamidooxy}acetic acid structure
2171983-94-9 structure
Product Name:2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3,3-trimethylbutanamidooxy}acetic acid
CAS No:2171983-94-9
MF:C24H28N2O6
MW:440.488926887512
CID:6410087
PubChem ID:165501679
Update Time:2025-05-25

2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3,3-trimethylbutanamidooxy}acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3,3-trimethylbutanamidooxy}acetic acid
    • 2171983-94-9
    • 2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3,3-trimethylbutanamido]oxy}acetic acid
    • EN300-1474628
    • Inchi: 1S/C24H28N2O6/c1-24(2,12-21(27)26(3)32-14-22(28)29)15-25-23(30)31-13-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20H,12-15H2,1-3H3,(H,25,30)(H,28,29)
    • InChI Key: XMXMFZBIVHWUPD-UHFFFAOYSA-N
    • SMILES: O(C(NCC(C)(C)CC(N(C)OCC(=O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 440.19473662g/mol
  • Monoisotopic Mass: 440.19473662g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 10
  • Complexity: 659
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 105Ų

2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3,3-trimethylbutanamidooxy}acetic acid Pricemore >>

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Additional information on 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3,3-trimethylbutanamidooxy}acetic acid

Research Brief on 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3,3-trimethylbutanamidooxy}acetic acid (CAS: 2171983-94-9) in Chemical Biology and Pharmaceutical Applications

The compound 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3,3-trimethylbutanamidooxy}acetic acid (CAS: 2171983-94-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its fluorenylmethoxycarbonyl (Fmoc) protecting group and unique structural features, serves as a critical intermediate in peptide synthesis and drug development. Recent studies highlight its role in facilitating the synthesis of complex peptides, particularly in solid-phase peptide synthesis (SPPS), where its stability and reactivity under various conditions make it an invaluable tool for researchers.

One of the primary applications of this compound lies in its ability to act as a linker or spacer in the construction of peptide-based therapeutics. The Fmoc group provides temporary protection for amino groups during synthesis, which can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids. This property is particularly advantageous in the development of targeted drug delivery systems and bioactive peptides, where precise control over molecular structure is essential. Recent advancements have demonstrated its utility in the synthesis of peptide-drug conjugates (PDCs), which combine the specificity of peptides with the potency of small-molecule drugs.

In addition to its synthetic applications, 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3,3-trimethylbutanamidooxy}acetic acid has been investigated for its potential in bioconjugation strategies. Researchers have utilized its reactive carboxylate group to attach peptides to various carriers, such as nanoparticles or antibodies, enabling the development of novel diagnostic and therapeutic agents. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the successful use of this compound in the conjugation of tumor-targeting peptides to fluorescent probes, enhancing the specificity and sensitivity of cancer imaging techniques.

Further investigations into the physicochemical properties of this compound have revealed its compatibility with a wide range of solvents and reaction conditions, making it a versatile reagent in organic and medicinal chemistry. Its stability under acidic and neutral conditions, coupled with its ease of handling, has positioned it as a preferred choice for researchers working on peptide-based vaccines and antimicrobial agents. Recent work has also explored its role in the development of self-assembling peptide hydrogels, which hold promise for tissue engineering and regenerative medicine applications.

Despite its numerous advantages, challenges remain in optimizing the scalability and cost-effectiveness of its production. Recent efforts have focused on improving synthetic routes to enhance yield and purity, with some studies reporting innovative catalytic methods to streamline its preparation. Additionally, ongoing research aims to expand its applications in emerging areas such as proteolysis-targeting chimeras (PROTACs) and peptide nucleic acids (PNAs), where its unique properties could unlock new therapeutic possibilities.

In conclusion, 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3,3-trimethylbutanamidooxy}acetic acid (CAS: 2171983-94-9) represents a pivotal compound in modern chemical biology and pharmaceutical research. Its versatility in peptide synthesis, bioconjugation, and drug development underscores its importance as a tool for advancing therapeutic innovation. As research continues to uncover new applications and refine its synthetic accessibility, this compound is poised to play an increasingly prominent role in the development of next-generation biologics and precision medicines.

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